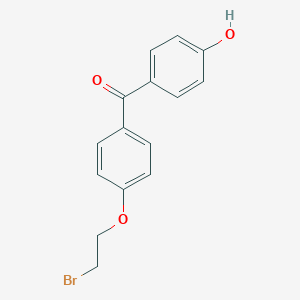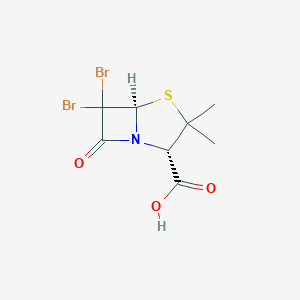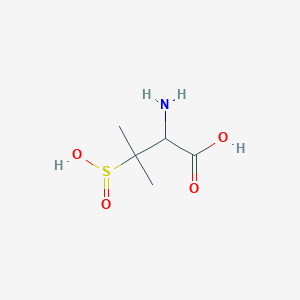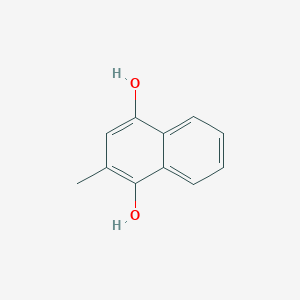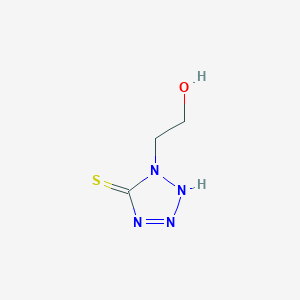
1-(4-Metilbencenosulfonato) 4-Azidobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidobutanol 1-(4-Methylbenzenesulfonate): is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
4-Azidobutanol 1-(4-Methylbenzenesulfonate) is primarily used in proteomics research. It is utilized in the preparation of sulforaphane and related isothiocyanates, which are compounds of interest in cancer research due to their potential chemopreventive properties . Additionally, it may be used in the synthesis of other bioactive molecules and in studying protein interactions .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobutanol 1-(4-Methylbenzenesulfonate) typically involves the reaction of 4-azidobutanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for 4-Azidobutanol 1-(4-Methylbenzenesulfonate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Azidobutanol 1-(4-Methylbenzenesulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Reduction Reactions: The major product is typically the corresponding amine.
Mecanismo De Acción
The mechanism of action of 4-Azidobutanol 1-(4-Methylbenzenesulfonate) involves its ability to act as a precursor in chemical reactions. The azido group can be converted into a variety of functional groups, enabling the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
Comparación Con Compuestos Similares
4-Azido-1-butanol: Similar in structure but lacks the tosylate group.
1-O-Tosyl-4-azidobutanol: Another name for the same compound.
Uniqueness: 4-Azidobutanol 1-(4-Methylbenzenesulfonate) is unique due to the presence of both the azido and tosylate groups, which provide versatility in chemical synthesis. The tosylate group is a good leaving group, facilitating nucleophilic substitution reactions, while the azido group can be transformed into various functional groups .
Propiedades
IUPAC Name |
4-azidobutyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-10-4-6-11(7-5-10)18(15,16)17-9-3-2-8-13-14-12/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIVVPLEIFWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

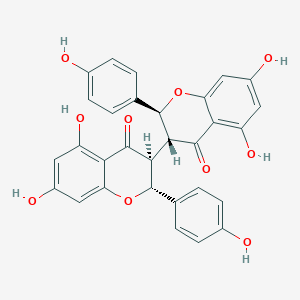

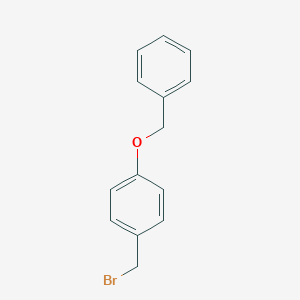
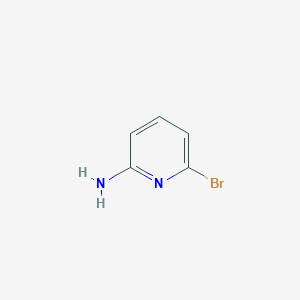
![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)

